molecular formula C20H21N3O3 B11511597 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(pyridin-2-ylmethyl)hexanamide

6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(pyridin-2-ylmethyl)hexanamide

Cat. No.: B11511597
M. Wt: 351.4 g/mol
InChI Key: PYJOKWZMKSSYPA-UHFFFAOYSA-N
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Description

6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(pyridin-2-ylmethyl)hexanamide is a complex organic compound with a mouthful of a name! Let’s break it down:

  • The core structure consists of an isoindoline ring system (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl) attached to a hexanamide group (N-(pyridin-2-ylmethyl)hexanamide). The isoindoline ring contains two carbonyl groups (1,3-dioxo) and is fused to a six-membered ring.
  • The pyridin-2-ylmethyl substituent adds further complexity, providing a connection to the pyridine ring.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for this compound, but I’ll highlight a common one:

    Isoindoline Synthesis:

Industrial Production:
  • Industrial production typically involves multistep synthesis with optimized conditions.
  • Precursors are sourced from chemical suppliers or synthesized in-house.
  • Purification and isolation steps ensure high purity.

Chemical Reactions Analysis

    Oxidation: The isoindoline ring can undergo oxidation reactions using reagents like or .

    Reduction: Reduction of the carbonyl groups can be achieved with or .

    Substitution: The pyridine ring can undergo nucleophilic substitution reactions.

    Major Products: Depending on reaction conditions, products may include reduced isoindoline derivatives or substituted pyridine derivatives.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore derivatives for potential drug candidates (e.g., anticancer agents, anti-inflammatory drugs).

    Materials Science: The isoindoline core contributes to novel materials (e.g., polymers, dyes).

    Biological Studies: Investigate interactions with enzymes, receptors, or DNA.

    Industry: Used in the synthesis of specialty chemicals.

Mechanism of Action

    Targets: It may interact with specific enzymes, receptors, or cellular pathways.

    Pathways: Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Unique Features: Its isoindoline-pyridine hybrid structure sets it apart.

    Similar Compounds: Related compounds include , , and other isoindoline derivatives.

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

6-(1,3-dioxoisoindol-2-yl)-N-(pyridin-2-ylmethyl)hexanamide

InChI

InChI=1S/C20H21N3O3/c24-18(22-14-15-8-5-6-12-21-15)11-2-1-7-13-23-19(25)16-9-3-4-10-17(16)20(23)26/h3-6,8-10,12H,1-2,7,11,13-14H2,(H,22,24)

InChI Key

PYJOKWZMKSSYPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)NCC3=CC=CC=N3

Origin of Product

United States

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